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SERP H antigen, Plasmodium - 134034-38-1

SERP H antigen, Plasmodium

Catalog Number: EVT-1520445
CAS Number: 134034-38-1
Molecular Formula: C11H10O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as SERP H antigen is a significant protein associated with the malaria parasite Plasmodium falciparum. This antigen is part of a larger family of serine repeat antigens, which play crucial roles in the biology and immune evasion strategies of the malaria parasite. The SERP H antigen has been identified as a potential target for vaccine development due to its immunogenic properties and involvement in the parasite's life cycle.

Source

SERP H is derived from the Plasmodium falciparum genome, specifically located on chromosome 2. It is closely related to other serine repeat antigens, such as SERP, which are known for their roles in protective immunity against malaria in primate models .

Classification

SERP H belongs to the family of serine repeat antigens (SERA), characterized by their repetitive serine residues and involvement in various biological functions within the parasite. The classification of this antigen highlights its significance in the context of malaria pathogenesis and immune response .

Synthesis Analysis

Methods

The synthesis of SERP H involves molecular cloning techniques to isolate and express the gene encoding this protein. The gene consists of four exons interrupted by three introns, and it produces a 3.8-kilobase messenger RNA during transcription .

Technical Details

To study SERP H, researchers often utilize expression systems such as Escherichia coli for producing recombinant proteins. This allows for the generation of specific antisera against SERP H, facilitating further immunological studies and potential vaccine development .

Molecular Structure Analysis

Structure

The molecular structure of SERP H features a highly hydrophilic region that is conserved among various Plasmodium falciparum isolates. This structural characteristic may contribute to its function and recognition by the host immune system .

Data

The deduced amino acid sequence reveals significant homology with other SERA family members, although SERP H lacks the distinctive serine stretch found in some related proteins. This structural variation suggests a unique role within the SERA family .

Chemical Reactions Analysis

Reactions

SERP H is involved in several biochemical reactions during the life cycle of Plasmodium falciparum. It is hypothesized that this antigen may act similarly to cysteine proteases, facilitating processes such as merozoite release from infected erythrocytes .

Technical Details

Experimental approaches, including Western blot analysis and immunoelectron microscopy, have been employed to study the interactions and processing of SERP H within the parasitophorous vacuole during schizont rupture .

Mechanism of Action

Process

The mechanism of action for SERP H involves its role in immune evasion and modulation of host responses. By expressing specific antigens during critical stages of infection, Plasmodium falciparum can avoid detection by the host's immune system, thereby enhancing its survival and replication within red blood cells .

Data

Research indicates that SERP H's expression peaks during the blood stage of infection, coinciding with periods when immune recognition is crucial for controlling malaria infection .

Physical and Chemical Properties Analysis

Physical Properties

SERP H is characterized by its hydrophilic nature, which influences its solubility and interaction with other biomolecules. These properties are essential for its function within the parasite's lifecycle.

Chemical Properties

The antigen exhibits properties typical of proteins involved in immune responses, including stability under physiological conditions and reactivity with specific antibodies generated against it during infection or vaccination efforts .

Applications

Scientific Uses

SERP H has potential applications in malaria vaccine development due to its immunogenic properties. Studies are ongoing to evaluate its efficacy as a candidate for inducing protective immunity against Plasmodium falciparum infections. Additionally, research into SERP H may provide insights into novel therapeutic targets for malaria treatment .

Molecular Characterization of SERP H Antigen

Genomic Organization & Chromosomal Localization

SERP H (SERA-2) is encoded by a gene located on chromosome 2 of Plasmodium falciparum. The gene spans four exons interrupted by three short introns, with intron positions precisely conserved relative to its paralog SERP (SERA-1). Both genes are genetically linked within a cluster of eight SERA homologs on chromosome 2, indicative of tandem gene duplication from a common ancestral gene [1] [2]. Comparative genomic analyses reveal that SERP H orthologs exist across Plasmodium species (P. vivax, P. berghei), though sequence identity varies (66–74%) while retaining critical catalytic residues [2].

Table 1: Genomic Features of SERP H

FeatureSERP H (SERA-2)SERP (SERA-1)
Chromosomal LocationChromosome 2Chromosome 2
Exon Count44
Intron PositionsConserved with SERPIdentical to SERP H
mRNA Size3.8 kb3.8 kb
Protein Molecular Weight130 kDa (precursor)113 kDa

Structural Homology to SERP & Evolutionary Origins

SERP H shares high sequence homology (65–70%) with SERP but lacks the latter’s serine-stretch domain. Crucially, SERP H retains a functional cysteine protease domain with a conserved catalytic cysteine residue, contrasting with SERP’s substitution (Cys→Ser) that likely inactivates proteolytic function [1] [2]. Structural modeling confirms SERP H’s papain-like fold and catalytic triad organization resembling cathepsin proteases. Evolutionary analysis suggests gene duplication occurred prior to Plasmodium speciation, with SERP H’s protease domain under strong purifying selection due to its essential role in erythrocytic schizogony [1] [4]. The gene cluster organization (SERA1–8 on chromosome 2) further supports neofunctionalization after duplication, with SERP H specializing in merozoite egress while SERP acquired immune-evasion functions [2].

Transcriptional Regulation & mRNA Expression Profiles

SERP H is transcribed as a 3.8-kb mRNA predominantly during the late blood stages (trophozoite to schizont). Serial Analysis of Gene Expression (SAGE) and microarray studies confirm peak transcription at 36–42 hours post-invasion, coinciding with schizont maturation [1] [9]. This timing aligns with proteins required for merozoite release and invasion. Transcript abundance is high, constituting ~0.5% of total late-stage mRNA, and is conserved across P. falciparum strains (3D7, HB3) despite subtelomeric genomic variations [9]. No antisense transcripts are detected, unlike some SERA family members (e.g., SERA5), suggesting unidirectional transcriptional regulation [3].

Post-Translational Modifications & Proteolytic Processing

SERP H undergoes extensive co- and post-translational modifications:

  • Proteolytic Cleavage: The 130 kDa precursor is processed within the parasitophorous vacuole into smaller fragments during schizont rupture. Immunoelectron microscopy localizes SERP H fragments to the parasitophorous vacuole membrane (PVM), where it interacts with merozoite surface proteins [1] [4].
  • Catalytic Activation: Autocatalytic cleavage exposes the active site cysteine, enabling substrate hydrolysis. Mutation of Cys⁶⁴ disrupts erythrocyte rupture in transgenic parasites [1] [7].
  • Phosphorylation & Ubiquitination: Mass spectrometry identifies phosphorylation at Ser¹²⁰ and ubiquitination at Lys²⁸⁷, potentially regulating protease activity and host immune recognition [4] [10].
  • Stage-Specific PTMs: Gametocyte stages exhibit unique modifications, including H3K37 mono-methylation and H2BK112 ubiquitination, which may silence SERP H transcription during sexual development [10].

Table 2: Key Post-Translational Modifications of SERP H

PTM TypeModification SiteFunctional ConsequenceDevelopmental Stage
Proteolytic CleavageArg³⁵²–Leu³⁵³Generates 47 kDa catalytic fragmentLate schizont
PhosphorylationSer¹²⁰Modifies enzyme-substrate affinityTrophozoite to schizont
UbiquitinationLys²⁸⁷Targets protein for vacuolar degradationSchizont
MethylationH3K37me1Epigenetic silencing in gametocytesStage II–V gametocytes

SERP H’s PTMs exemplify functional adaptation: Its protease domain activation is timed to egress, while gametocyte-specific histone modifications suppress transcription during sexual stages [4] [7] [10].

Compound Names in Article:

  • SERP H antigen
  • Plasmodium SERP H
  • Serine-stretch protein SERP homolog
  • SERA-2
  • PfSERA2
  • Cysteine proteinase SERP H
  • 130-kDa parasitophorous vacuole antigen

Properties

CAS Number

134034-38-1

Product Name

SERP H antigen, Plasmodium

Molecular Formula

C11H10O4

Synonyms

SERP H antigen, Plasmodium

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